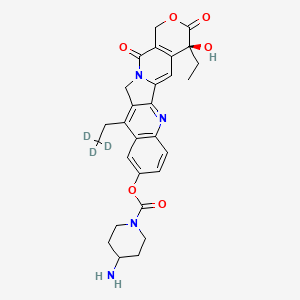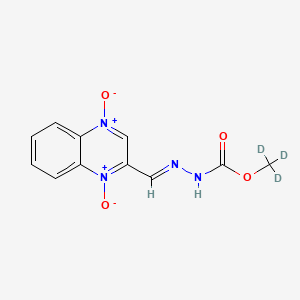![molecular formula C16H21N3O4S B563938 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide CAS No. 1028809-95-1](/img/structure/B563938.png)
4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide is a complex organic compound primarily used in scientific research. It is characterized by its unique structure, which includes a pyrrolinone ring, a benzenesulfonamide group, and deuterium-labeled ethyl groups. This compound is often utilized in proteomics and other biochemical studies due to its stability and specific labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolinone Ring: The initial step involves the synthesis of the pyrrolinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Deuterium-Labeled Ethyl Group: The ethyl group is introduced using deuterated ethyl bromide in the presence of a strong base like sodium hydride.
Attachment of the Benzenesulfonamide Group: The final step involves the coupling of the pyrrolinone derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to ensure consistent reaction conditions and high yields.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Rigorous testing, including NMR and mass spectrometry, is conducted to ensure the purity and isotopic labeling of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, triethylamine.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Oxidized Derivatives: Various oxidized forms of the pyrrolinone ring.
Reduced Derivatives: Hydroxylated forms of the pyrrolinone ring.
Substituted Derivatives: Compounds with different substituents on the benzenesulfonamide group.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide is used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics. Its deuterium labels help in tracing reaction pathways and understanding the dynamics of chemical transformations.
Biology
In biological research, this compound is employed in proteomics to study protein interactions and functions. Its stability and specific labeling make it an excellent tool for mass spectrometry-based proteomics, allowing for precise quantification and identification of proteins.
Medicine
In medical research, it is used to investigate the pharmacokinetics and metabolism of drugs. The deuterium labels provide insights into the metabolic pathways and the stability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure and labeling are valuable in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The deuterium labels allow for detailed studies of these interactions using techniques like NMR and mass spectrometry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-[(3-Methyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
- 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
Uniqueness
The primary uniqueness of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide lies in its deuterium labeling. This labeling provides enhanced stability and allows for precise tracking in various research applications, making it more advantageous compared to its non-deuterated counterparts.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique properties
Propriétés
IUPAC Name |
3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-2H-pyrrole-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)(H2,17,22,23)/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEMFZRCUKJSES-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)
![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)












